The synthesis of Asperaculane B involves cultivating Aspergillus aculeatus in a specific medium conducive to fungal growth. The process typically includes:
The high-resolution mass spectrometry analysis confirmed the molecular formula of Asperaculane B as with a calculated mass of 237.1485 .
Asperaculane B has a complex molecular structure characterized by its sesquiterpenoid framework. Its absolute configuration has been determined as (1R,5R,10S), which was established through various spectroscopic methods including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and electronic circular dichroism (ECD) .
The structural representation can be summarized as follows:
Asperaculane B exhibits significant biological activity against Plasmodium falciparum, with an inhibitory concentration (IC50) of approximately 3 µM for the asexual stage and 7.89 µM for blocking transmission to mosquitoes . The mechanism by which it inhibits malaria involves preventing the interaction between FREP1 (a protein involved in parasite transmission) and infected cell lysate, indicating a targeted action rather than general cytotoxicity .
The mechanism of action of Asperaculane B is primarily centered on its ability to disrupt the lifecycle of Plasmodium falciparum. It inhibits both the sexual and asexual stages of the parasite, which is crucial for malaria transmission and infection. The compound's nontoxicity to human cells at concentrations significantly higher than its IC50 values suggests that it selectively targets malaria parasites without adversely affecting human cells . This selectivity enhances its potential as a therapeutic agent in malaria treatment.
Asperaculane B demonstrates several notable physical and chemical properties:
In terms of toxicity, studies indicate that Asperaculane B does not exhibit cytotoxic effects on human cell lines at concentrations up to 120 µM, making it a promising candidate for further development in antimalarial therapies .
Asperaculane B has significant implications in medicinal chemistry, particularly in the development of new antimalarial drugs. Its ability to inhibit Plasmodium falciparum makes it an attractive lead compound for further research aimed at combating malaria, especially in light of rising drug resistance among existing treatments . Additionally, its nontoxic profile suggests potential applications beyond antimalarial therapy, possibly extending into cancer treatment research where selective toxicity is paramount.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2